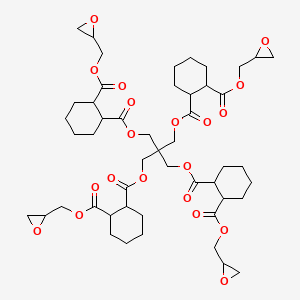
1,2-Cyclohexanedicarboxylic acid, 2,2-bis((((2-((oxiranylmethoxy)carbonyl)cyclohexyl)carbonyl)oxy)methyl)-1,3-propanediyl bis(oxiranylmethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Cyclohexanedicarboxylic acid, 2,2-bis((((2-((oxiranylmethoxy)carbonyl)cyclohexyl)carbonyl)oxy)methyl)-1,3-propanediyl bis(oxiranylmethyl) ester is a complex organic compound with significant applications in various fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as carboxylic acids, esters, and epoxides. The presence of these functional groups makes it a versatile molecule in synthetic chemistry and industrial applications.
准备方法
The synthesis of 1,2-Cyclohexanedicarboxylic acid, 2,2-bis((((2-((oxiranylmethoxy)carbonyl)cyclohexyl)carbonyl)oxy)methyl)-1,3-propanediyl bis(oxiranylmethyl) ester involves several steps. The primary synthetic route includes the reaction of 1,2-cyclohexanedicarboxylic acid with epichlorohydrin in the presence of a base to form the corresponding epoxide. This intermediate is then reacted with 2,2-bis(hydroxymethyl)-1,3-propanediol under controlled conditions to yield the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
化学反应分析
1,2-Cyclohexanedicarboxylic acid, 2,2-bis((((2-((oxiranylmethoxy)carbonyl)cyclohexyl)carbonyl)oxy)methyl)-1,3-propanediyl bis(oxiranylmethyl) ester undergoes various chemical reactions due to the presence of multiple reactive sites. Common reactions include:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The epoxide groups can undergo nucleophilic substitution reactions to form different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers and resins due to its reactive functional groups.
作用机制
The mechanism of action of 1,2-Cyclohexanedicarboxylic acid, 2,2-bis((((2-((oxiranylmethoxy)carbonyl)cyclohexyl)carbonyl)oxy)methyl)-1,3-propanediyl bis(oxiranylmethyl) ester involves its interaction with various molecular targets. The epoxide groups can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including polymerization and drug delivery.
相似化合物的比较
Similar compounds include other cyclohexanedicarboxylic acid derivatives and epoxide-containing esters. Compared to these compounds, 1,2-Cyclohexanedicarboxylic acid, 2,2-bis((((2-((oxiranylmethoxy)carbonyl)cyclohexyl)carbonyl)oxy)methyl)-1,3-propanediyl bis(oxiranylmethyl) ester is unique due to its combination of multiple functional groups, which provides enhanced reactivity and versatility. Some similar compounds include:
- 1,2-Cyclohexanedicarboxylic acid, bis(2-methylpropyl) ester
- 1,2-Cyclohexanedicarboxylic acid, methyl-, mono[2,2-bis(hydroxymethyl)butyl] ester
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
21807-69-2 |
|---|---|
分子式 |
C49H68O20 |
分子量 |
977.0 g/mol |
IUPAC 名称 |
2-O-[3-[2-(oxiran-2-ylmethoxycarbonyl)cyclohexanecarbonyl]oxy-2,2-bis[[2-(oxiran-2-ylmethoxycarbonyl)cyclohexanecarbonyl]oxymethyl]propyl] 1-O-(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C49H68O20/c50-41(62-21-29-17-58-29)33-9-1-5-13-37(33)45(54)66-25-49(26-67-46(55)38-14-6-2-10-34(38)42(51)63-22-30-18-59-30,27-68-47(56)39-15-7-3-11-35(39)43(52)64-23-31-19-60-31)28-69-48(57)40-16-8-4-12-36(40)44(53)65-24-32-20-61-32/h29-40H,1-28H2 |
InChI 键 |
LSKOMFWASSBYPG-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)C(=O)OCC2CO2)C(=O)OCC(COC(=O)C3CCCCC3C(=O)OCC4CO4)(COC(=O)C5CCCCC5C(=O)OCC6CO6)COC(=O)C7CCCCC7C(=O)OCC8CO8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


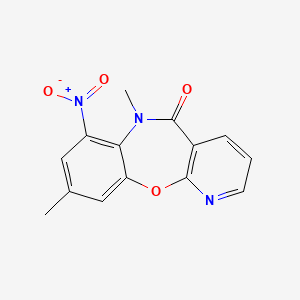
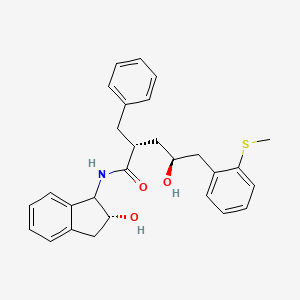
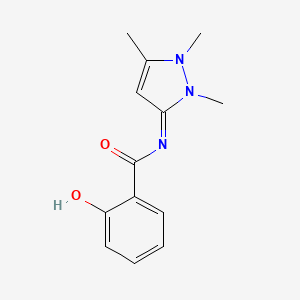
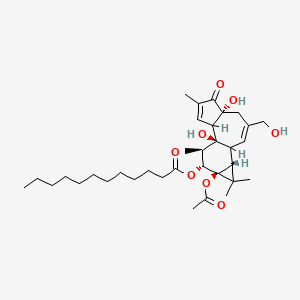

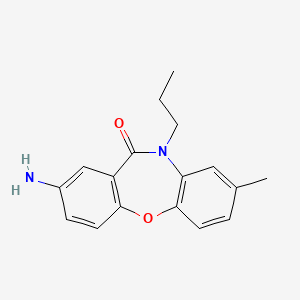

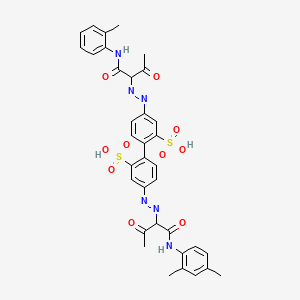

![[(3S,3aR,6S,6aS)-3-[3-(4-chlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785382.png)

![3-[4-(Dimethylamino)pyridin-1-ium-1-yl]-1-phenyl-quinoline-2,4-dione](/img/structure/B12785394.png)


